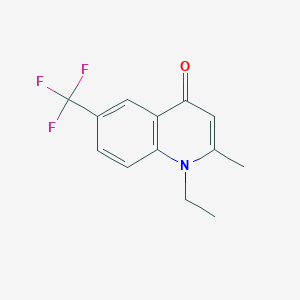

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one is a quinoline derivative. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a catalyst. The reaction conditions typically include heating under reflux with an acid or base catalyst.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

Antimalarial Activity

Research indicates that quinoline derivatives, including 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one, exhibit significant antimalarial properties. The compound's structural similarities to established antimalarial drugs suggest its potential efficacy against Plasmodium falciparum, particularly strains resistant to conventional treatments.

Case Study: Antimalarial Efficacy

In a study focusing on the synthesis and optimization of quinoline derivatives, compounds similar to this compound were tested for their in vitro activity against multidrug-resistant strains of Plasmodium falciparum. The results demonstrated low nanomolar IC50 values, indicating high potency against resistant strains .

Antimicrobial Activity

The trifluoromethyl group in the compound enhances its biological activity, making it a candidate for antimicrobial applications. Studies have shown that derivatives of quinoline can effectively inhibit bacterial growth, including strains like Mycobacterium smegmatis and Pseudomonas aeruginosa.

Table: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 µg/mL |

| Other derivatives (e.g., 7a, 9c) | Pseudomonas aeruginosa | Varies (up to 19 mm inhibition zone) |

This table summarizes findings from studies where various quinoline derivatives were screened for antimicrobial properties, showcasing the potential of this compound as a promising candidate for future drug development .

Anticancer Properties

The anticancer potential of quinoline derivatives has been explored extensively, with findings suggesting that compounds like this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Screening

In a recent investigation, a series of quinoline derivatives were tested for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. Several compounds demonstrated IC50 values in the low micromolar range, indicating significant anticancer activity. The presence of the trifluoromethyl group was noted to enhance this activity .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl group can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

Quinoline: The parent compound with a wide range of biological activities.

2-Methylquinoline: A methyl-substituted derivative with similar properties.

6-Trifluoromethylquinoline: A trifluoromethyl-substituted derivative known for its enhanced biological activity.

Uniqueness

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one is unique due to the combination of the ethyl, methyl, and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known to enhance metabolic stability and binding affinity to biological targets.

Biological Activity

1-Ethyl-2-methyl-6-(trifluoromethyl)quinolin-4(1H)-one, a compound with the CAS number 203626-74-8, is part of the quinolone family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H8F3NO, with a molecular weight of approximately 227.18 g/mol. The trifluoromethyl group (−CF3) plays a significant role in enhancing the compound's bioactivity by influencing its lipophilicity and interaction with biological targets .

Quinolones, including this compound, primarily exhibit their biological effects through:

- Inhibition of DNA Gyrase : Similar to other quinolones, it may inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication, thus exerting antibacterial effects .

- Antimalarial Activity : Research indicates that derivatives of quinolone structures can display significant activity against Plasmodium falciparum, the causative agent of malaria. This activity is often linked to their ability to interfere with nucleic acid synthesis .

- Anticancer Potential : Some studies suggest that quinoline derivatives can act as kinase inhibitors, potentially useful in cancer therapies by modulating signaling pathways involved in cell proliferation and survival .

Antibacterial Activity

A study on various quinolone derivatives highlighted that modifications in the structure, such as the addition of a trifluoromethyl group, significantly enhance antibacterial potency. For instance, compounds similar to this compound showed promising results against multidrug-resistant bacterial strains due to improved binding affinity to DNA gyrase .

Antimalarial Efficacy

In vitro tests demonstrated that certain quinoline derivatives exhibit low nanomolar IC50 values against resistant strains of Plasmodium falciparum. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents can enhance the efficacy and selectivity of these compounds in antimalarial applications .

Anticancer Research

Recent investigations into quinoline derivatives have revealed their potential as kinase inhibitors. For example, compounds were designed to target specific kinases implicated in cancer progression. The structural modifications similar to those found in this compound have shown promising results in preclinical trials for various cancers .

Case Studies

| Study | Findings |

|---|---|

| Antibacterial Activity | Demonstrated enhanced potency against MRSA and VRE strains due to structural modifications including trifluoromethyl groups. |

| Antimalarial Testing | Low nanomolar IC50 values against drug-resistant P. falciparum, indicating potential for development as an antimalarial drug. |

| Kinase Inhibition | Identified as a potential candidate for targeting specific kinases involved in cancer cell signaling pathways. |

Properties

Molecular Formula |

C13H12F3NO |

|---|---|

Molecular Weight |

255.23 g/mol |

IUPAC Name |

1-ethyl-2-methyl-6-(trifluoromethyl)quinolin-4-one |

InChI |

InChI=1S/C13H12F3NO/c1-3-17-8(2)6-12(18)10-7-9(13(14,15)16)4-5-11(10)17/h4-7H,3H2,1-2H3 |

InChI Key |

SUZBLGLARFOKGS-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=O)C2=C1C=CC(=C2)C(F)(F)F)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.